6-Fluoropyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Fluoropyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrido[3,4-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated reagent in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridopyrimidines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-Fluoropyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain protein kinases, which are essential for cell signaling and regulation. By binding to the active site of these enzymes, it prevents their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
6-Fluoropyrido[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C7H5FN4 |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoropyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI Key |
YRASJVBPWMSCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2N |
Origin of Product |
United States |
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